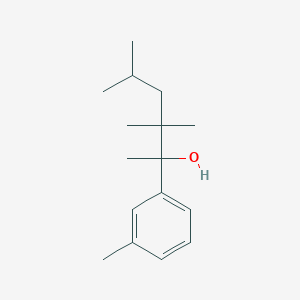

3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol

Description

3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol is a branched tertiary alcohol with a hexan-2-ol backbone substituted with three methyl groups at positions 3, 3, and 5, and a 3-methylphenyl group at position 2.

Properties

IUPAC Name |

3,3,5-trimethyl-2-(3-methylphenyl)hexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-12(2)11-15(4,5)16(6,17)14-9-7-8-13(3)10-14/h7-10,12,17H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHDMWNIGFLBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C(C)(C)CC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 3-methylphenyl with 3,3,5-trimethylhexan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-one.

Reduction: 3,3,5-Trimethyl-2-(3-methylphenyl)hexane.

Substitution: 3,3,5-Trimethyl-2-(3-methylphenyl)hexyl chloride.

Scientific Research Applications

3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of alcohols with biological systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The target compound’s tertiary alcohol at C2 contrasts with secondary alcohols in 2,2,5-trimethylhexan-3-ol (C3) and the compound from (C3). Tertiary alcohols exhibit lower solubility in water due to reduced hydrogen bonding capacity.

- The 3-methylphenyl group introduces aromaticity and lipophilicity, distinguishing it from hexaconazole’s dichlorophenyl and triazole groups, which enhance fungicidal activity via polar interactions .

Physicochemical Properties

Table 2: Property Comparison

Insights :

- Hexaconazole’s lower water solubility and moderate LogP reflect its optimized agrochemical properties, balancing membrane permeability and target binding .

Biological Activity

3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

The compound features a complex structure with both aliphatic and aromatic components. Its formula can be represented as . The presence of a hydroxyl group (-OH) contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its hydroxyl group, which allows for the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence various biological pathways:

- Enzymatic Reactions : The compound may act as a substrate or inhibitor for specific enzymes, impacting metabolic processes.

- Cell Signaling : It could modulate receptor activity, influencing cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Toxicological Profile : Toxicity assessments indicate that it does not exhibit significant genotoxicity or clastogenicity under standard testing conditions .

- Interaction with Biological Systems : The compound has been utilized in studies examining the interaction of alcohols with biological systems, highlighting its relevance in pharmacological research .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,3,5-Trimethylhexan-2-ol | Aliphatic alcohol without aromatic ring | Moderate toxicity; limited biological activity |

| 3-Methylphenylhexan-2-ol | Aromatic ring present; less steric hindrance | Potentially higher bioactivity |

| 3,3,5-Trimethyl-2-phenylhexan-2-ol | Similar structure but different phenyl substitution | Enhanced interaction with enzymes |

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that the compound inhibited specific cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

- Toxicological Assessment : Research conducted under Good Laboratory Practice (GLP) guidelines found no significant adverse effects in repeated dose toxicity tests. The calculated Margin of Exposure (MOE) was greater than 100 for reproductive toxicity endpoints .

Applications in Research and Industry

The compound is utilized in various applications:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Research : Its interactions with biological systems make it a candidate for drug development studies.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 3,3,5-Trimethyl-2-(3-methylphenyl)hexan-2-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituent positions and branching. For example, tertiary alcohol protons (OH) typically appear as broad singlets (~1-5 ppm), while aromatic protons from the 3-methylphenyl group resonate at 6.5-7.5 ppm. Methyl groups on the hexanol backbone may show upfield shifts (0.8-1.5 ppm) .

- Infrared Spectroscopy (IR) : Confirm the alcohol group via O-H stretch (~3200-3600 cm) and aromatic C-H stretches (~3000-3100 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., calculated for CHO: 234.1984 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling tertiary alcohols like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (GHS H335) .

- Storage : Store in sealed containers under inert gas (e.g., N) to minimize oxidation .

Q. Which synthetic routes are viable for tertiary alcohols with aromatic substituents?

- Methodological Answer :

- Grignard Reaction : React 3-methylphenylmagnesium bromide with a ketone precursor (e.g., 3,3,5-trimethylhexan-2-one) .

- Friedel-Crafts Alkylation : Introduce the aryl group via electrophilic substitution using AlCl catalysis .

- Hydroboration-Oxidation : For stereoselective synthesis, though steric hindrance may limit efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for structurally complex alcohols?

- Methodological Answer :

- Purification : Use column chromatography or recrystallization to isolate pure isomers/polymorphs. Impurities from synthetic byproducts (e.g., diastereomers) often skew data .

- Differential Scanning Calorimetry (DSC) : Characterize thermal behavior to identify polymorphic forms .

Q. What strategies minimize diastereomer formation during synthesis?

- Methodological Answer :

- Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis to favor desired stereoisomers .

- Temperature Modulation : Lower reaction temperatures reduce kinetic byproduct formation .

- Computational Modeling : Predict steric/electronic barriers using DFT calculations to optimize reaction pathways .

Q. How can computational tools predict degradation pathways under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.